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Compound of Interest

Compound Name: SM-102

Cat. No.: B3025710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SM-102 is a synthetic, ionizable cationic lipid that has gained significant prominence in the field

of nucleic acid delivery. It is a critical component in lipid nanoparticle (LNP) formulations, most

notably utilized in the Moderna COVID-19 mRNA vaccine. Its structure is meticulously designed

to ensure efficient encapsulation of negatively charged mRNA at a low pH and to facilitate

endosomal escape for effective delivery into the cytoplasm at physiological pH. This guide

provides a comprehensive overview of the physicochemical properties of SM-102, detailed

experimental protocols for its characterization, and insights into its mechanism of action.

Core Physicochemical Properties of SM-102
The fundamental characteristics of SM-102 are pivotal to its function in LNP-based drug

delivery systems. A summary of these properties is presented below.
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Property Value Reference

IUPAC Name

heptadecan-9-yl 8-((2-

hydroxyethyl)(6-oxo-6-

(undecyloxy)hexyl)amino)octan

oate

[1]

Synonyms Lipid H, LNP-102

CAS Number 2089251-47-6 [2]

Molecular Formula C₄₄H₈₇NO₅ [2][3]

Molecular Weight 710.17 g/mol [3]

pKa ~6.68 - 6.75 [4]

Appearance Colorless to yellowish oil [1]

Solubility Profile
The solubility of SM-102 is a critical parameter for the preparation of the lipid stock solutions

used in LNP formulation.

Solvent Solubility Reference

Ethanol ≥ 100 mg/mL [3][5]

Chloroform 100 mg/mL [2]

DMSO
100 mg/mL (requires

sonication)
[3][5]

Water Insoluble [5]

Methanol Soluble [6]

Acetone Soluble [6]

Lipid Nanoparticle (LNP) Formulation and
Characterization
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SM-102 is a key ingredient in LNP formulations, which typically consist of an ionizable lipid, a

helper lipid, cholesterol, and a PEGylated lipid.

Typical LNP Formulation Ratios
A common molar ratio for SM-102 based LNPs is:

Component Molar Ratio (%)

SM-102 50

DSPC (1,2-distearoyl-sn-glycero-3-

phosphocholine)
10

Cholesterol 38.5

DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-

methoxypolyethylene glycol-2000)
1.5

Reference:[7][8]

Physicochemical Characteristics of SM-102 LNPs
The resulting LNPs exhibit specific physicochemical properties that are crucial for their in vivo

performance.

Parameter Typical Value Reference

Particle Size (Z-average) 70 - 100 nm

Polydispersity Index (PDI) < 0.2

mRNA Encapsulation

Efficiency
> 90%

Zeta Potential (at neutral pH) Near-neutral [9]

Experimental Protocols
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This section provides detailed methodologies for key experiments related to the

characterization of SM-102 and SM-102 containing LNPs.

Synthesis of SM-102 (General Overview)
Due to the proprietary nature of SM-102, a detailed, step-by-step synthesis protocol is not

publicly available. However, the general synthesis route involves a multi-step process

culminating in an alkylation reaction.[10][11]

SM-102 Synthesis

Secondary Amine Precursor

Alkylation Reaction

Lipid Bromo Ester

Purification (e.g., Chromatography) SM-102 Lipid

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of SM-102 lipid.

LNP Formulation using Microfluidic Mixing
Microfluidic mixing is a reproducible method for the production of uniform LNPs.

LNP Formulation via Microfluidics

Lipid Mix (SM-102, DSPC, Cholesterol, PEG-lipid) in Ethanol

Microfluidic Device

mRNA in Low pH Buffer (e.g., Citrate Buffer, pH 4.0)

Nanoparticle Self-Assembly Dialysis against PBS (pH 7.4) Sterile Filtration (0.22 µm) SM-102 LNPs
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Click to download full resolution via product page

Caption: Workflow for formulating SM-102 LNPs using a microfluidic device.

Protocol:

Prepare Lipid Stock Solution: Dissolve SM-102, DSPC, cholesterol, and DMG-PEG2000 in

absolute ethanol at the desired molar ratio to achieve a final total lipid concentration (e.g.,

10-20 mg/mL).[8]

Prepare mRNA Solution: Dilute the mRNA to the desired concentration in a low pH buffer,

such as 10 mM citrate buffer at pH 4.0.

Microfluidic Mixing: Set up a microfluidic mixing device (e.g., NanoAssemblr). Load the lipid

solution and the mRNA solution into separate syringes and infuse them into the microfluidic

cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g.,

12 mL/min).

Purification: The resulting LNP suspension is typically dialyzed against phosphate-buffered

saline (PBS) at pH 7.4 to remove ethanol and unencapsulated mRNA.[8]

Sterilization: The final LNP formulation is sterilized by filtration through a 0.22 µm filter.

Determination of Apparent pKa by TNS Assay
The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a fluorescence-based method to

determine the apparent pKa of ionizable lipids within LNPs.
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TNS Assay for Apparent pKa

Prepare a series of buffers with varying pH (e.g., 3 to 10)

Add a constant concentration of LNPs to each buffer

Add TNS solution to each LNP-buffer mixture

Incubate the mixture

Measure fluorescence intensity (Ex: ~321 nm, Em: ~445 nm)

Plot fluorescence vs. pH

Determine pKa as the pH at 50% of maximal fluorescence

Click to download full resolution via product page

Caption: Workflow for determining the apparent pKa of LNPs using the TNS assay.

Protocol:

Prepare Buffers: Prepare a series of buffers with a pH range from approximately 3 to 10.
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Sample Preparation: Dilute the LNP formulation in each buffer to a constant lipid

concentration.

TNS Addition: Add a stock solution of TNS (in a solvent like DMSO) to each of the LNP-

buffer solutions.

Fluorescence Measurement: After a brief incubation, measure the fluorescence intensity at

an excitation wavelength of approximately 321 nm and an emission wavelength of around

445 nm.

Data Analysis: Plot the fluorescence intensity as a function of pH. The apparent pKa is the

pH value at which 50% of the maximum fluorescence is observed.[12]

Measurement of Particle Size and Polydispersity Index
(PDI) by DLS
Dynamic Light Scattering (DLS) is the standard technique for measuring the size distribution

and PDI of LNPs.

Protocol:

Sample Preparation: Dilute the LNP suspension in a suitable buffer (e.g., PBS) to an

appropriate concentration for DLS measurement.

Instrument Setup: Set the parameters on the DLS instrument, including the temperature,

solvent viscosity, and refractive index.

Measurement: Place the sample in the instrument and perform the measurement. The

instrument software will calculate the Z-average particle size and the PDI.

Determination of mRNA Encapsulation Efficiency by
RiboGreen Assay
The RiboGreen assay is a sensitive fluorescence-based method for quantifying RNA. It is used

to determine the percentage of mRNA encapsulated within the LNPs.
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RiboGreen Assay for Encapsulation Efficiency

Prepare two sets of LNP samples

Set A: Intact LNPs (measures free mRNA) Set B: Lysed LNPs with Triton X-100 (measures total mRNA)

Add RiboGreen reagent to both sets

Measure fluorescence (Ex: ~480 nm, Em: ~520 nm)

Calculate Encapsulation Efficiency (%) = 
((Total mRNA - Free mRNA) / Total mRNA) * 100

Click to download full resolution via product page

Caption: Workflow for the RiboGreen assay to determine mRNA encapsulation efficiency.

Protocol:

Sample Preparation: Prepare two sets of diluted LNP samples. One set is left intact to

measure the amount of unencapsulated ("free") mRNA. The second set is treated with a

surfactant like Triton X-100 to lyse the LNPs and release the encapsulated mRNA, allowing

for the measurement of the total mRNA amount.

RiboGreen Addition: Add the RiboGreen reagent to both sets of samples.
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Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength

of approximately 480 nm and an emission wavelength of around 520 nm.

Quantification: Use a standard curve of known mRNA concentrations to determine the

amount of free and total mRNA.

Calculation: The encapsulation efficiency is calculated as: EE (%) = ((Total mRNA - Free

mRNA) / Total mRNA) * 100.

Mechanism of Action: Endosomal Escape
The ability of SM-102 to facilitate the escape of mRNA from the endosome is a key determinant

of its effectiveness.
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Cellular Uptake and Endosomal Escape

SM-102 LNP (Neutral at pH 7.4)

Endocytosis

Early Endosome (pH ~6.5)

Late Endosome (pH ~5.5)

Protonation of SM-102 (Positively Charged)

Interaction with Endosomal Membrane

Endosomal Escape

mRNA Release into Cytoplasm

Click to download full resolution via product page

Caption: Proposed mechanism of endosomal escape for SM-102 containing LNPs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/product/b3025710?utm_src=pdf-body-img
https://www.benchchem.com/product/b3025710?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


At the physiological pH of the bloodstream (around 7.4), the tertiary amine of SM-102 is largely

deprotonated, rendering the LNP surface near-neutral. This minimizes non-specific interactions

with blood components. Following cellular uptake via endocytosis, the LNP is trafficked into

endosomes. As the endosome matures, its internal pH drops. The tertiary amine of SM-102,

with a pKa of approximately 6.7, becomes protonated in this acidic environment, leading to a

net positive charge on the lipid.[10] This charge facilitates an interaction with the negatively

charged lipids of the endosomal membrane, leading to membrane destabilization and the

subsequent release of the mRNA payload into the cytoplasm.[1][13]

Advanced Characterization Techniques
For a more in-depth understanding of SM-102 LNP structure and behavior, advanced analytical

methods can be employed.

Cryogenic Transmission Electron Microscopy (Cryo-
TEM)
Cryo-TEM allows for the direct visualization of LNPs in their native, hydrated state, providing

information on their morphology, size distribution, and internal structure.[14][15]

Protocol Overview:

A small aliquot of the LNP suspension is applied to a TEM grid.

The grid is blotted to create a thin film of the suspension.

The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.

The vitrified sample is then imaged under cryogenic conditions in a transmission electron

microscope.[14]

Differential Scanning Calorimetry (DSC)
DSC can be used to study the thermal properties and phase behavior of the lipids within the

LNP structure.[16][17]

Protocol Overview:
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A small amount of the LNP sample is placed in a DSC pan.

The sample is subjected to a controlled temperature program (heating and cooling cycles).

The heat flow to or from the sample is measured as a function of temperature, revealing

phase transitions of the lipid components.[16][18]

In Vitro and In Vivo Performance Assessment
In Vitro Transfection Efficiency
The ability of SM-102 LNPs to deliver functional mRNA to cells is assessed in vitro using

reporter gene expression assays.

Protocol Overview:

Cells are seeded in a multi-well plate.

The cells are treated with SM-102 LNPs encapsulating mRNA encoding a reporter protein

(e.g., luciferase or green fluorescent protein).

After a suitable incubation period, the expression of the reporter protein is quantified using

an appropriate assay (e.g., luminescence measurement for luciferase).[4][19]

In Vivo Biodistribution
The biodistribution of SM-102 LNPs can be evaluated in animal models using in vivo imaging

systems.[19][20]

Protocol Overview:

SM-102 LNPs encapsulating mRNA for a reporter protein (e.g., luciferase) are administered

to animals (e.g., mice) via the desired route (e.g., intravenous or intramuscular injection).[4]

[21]

At various time points post-administration, the animals are anesthetized, and the reporter

protein substrate (e.g., D-luciferin) is administered.
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Bioluminescence imaging is performed using an in vivo imaging system (e.g., IVIS) to

visualize the location and intensity of protein expression.[7][20]

For more detailed analysis, organs can be harvested for ex vivo imaging.[20]

Conclusion
SM-102 is a highly engineered ionizable lipid that plays a pivotal role in the success of mRNA-

based therapeutics and vaccines. Its well-defined physicochemical properties, particularly its

pKa, are finely tuned to enable efficient mRNA encapsulation and delivery. The experimental

protocols outlined in this guide provide a framework for the comprehensive characterization of

SM-102 and its LNP formulations, which is essential for the development of safe and effective

nucleic acid delivery systems. Further research into the structure-activity relationships of

ionizable lipids like SM-102 will continue to drive innovation in the field of nanomedicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2025/md/d5md00084j
https://en.wikipedia.org/wiki/SM-102
https://www.biorxiv.org/content/10.1101/2025.07.31.667476v1.full-text
https://www.researchgate.net/figure/Mechanistic-assays-show-an-enhanced-endosomal-escape-efficiency-by-PCB-LNPs-a-BioSAXS_fig4_392203630
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/SM-102/
https://www.creative-biostructure.com/resource-cryo-em-lnp-characterization.htm
https://www.thermofisher.com/blog/atomic-resolution/cryo-tem-of-lnps-lipid-nanoparticles-for-drug-delivery/
https://photophysics.com/media/qalf2fa3/multi-method-benchtop-analyses-to-gain-novel-insight-into-structure-and-internal-stability-of-lipid-nanoparticles-for-mrna-delivery-2.pdf
https://www.researchgate.net/publication/6179682_Characterization_of_lipid_nanoparticles_by_differential_scanning_calorimetry_X-ray_and_neutron_scattering
https://www.researchgate.net/publication/289053684_Differential_scanning_calorimetry_as_a_tool_to_establish_formation_of_lipid_nanoparticles_NLC_and_SLN
https://pmc.ncbi.nlm.nih.gov/articles/PMC12031360/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12031360/
https://cdn2.caymanchem.com/cdn/cms/caymanchem/LiteratureCMS/IVIS%20Imaging%20of%20LNP%20Biodistribution.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocols_for_In_Vivo_mRNA_Delivery_Using_Ionizable_Lipid_Nanoparticles.pdf
https://www.benchchem.com/product/b3025710#physicochemical-properties-of-sm-102-lipid
https://www.benchchem.com/product/b3025710#physicochemical-properties-of-sm-102-lipid
https://www.benchchem.com/product/b3025710#physicochemical-properties-of-sm-102-lipid
https://www.benchchem.com/product/b3025710#physicochemical-properties-of-sm-102-lipid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3025710?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

